Comprehensive Technical Guide & Safety Data Sheet (SDS) Protocols for Maleic Acid Monoisobutyl Ester
Comprehensive Technical Guide & Safety Data Sheet (SDS) Protocols for Maleic Acid Monoisobutyl Ester
Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Scope: Chemical Identity, Mechanistic Toxicology, Handling Protocols, and Experimental Workflows
Executive Summary & Chemical Identity
Maleic acid monoisobutyl ester, commonly referred to as isobutyl hydrogen maleate , is a reactive dicarboxylic acid monoester utilized extensively as a monomer in polymer synthesis, a cross-linking agent in coatings, and an intermediate in prodrug development.
Disambiguation Note: While frequently queried under the legacy or cross-industry identifier CAS 14455-00-6 , the definitive and globally recognized Chemical Abstracts Service registry number for isobutyl hydrogen maleate is CAS 925-05-3 . Researchers must utilize CAS 925-05-3 for regulatory compliance, TSCA inventory tracking, and precise procurement.
Structurally, the molecule features an α,β -unsaturated carbonyl system, a free carboxylic acid, and an isobutyl ester. This trifunctional nature dictates both its synthetic utility and its toxicological profile.
Physicochemical Properties
To ensure reproducible experimental design and safe scale-up, the quantitative physicochemical properties of the monomer are summarized below. Data is aggregated from standard computational models and chemical safety repositories .
| Property | Value | Method / Condition |
| Molecular Formula | C₈H₁₂O₄ | Standard |
| Molecular Weight | 172.18 g/mol | Standard |
| Appearance | Clear, colorless to pale yellow liquid | Visual Assessment |
| Boiling Point | ~281.4 °C | Calculated (at 760 mmHg) |
| Density | 1.128 g/cm³ | Calculated (at 25 °C) |
| Flash Point | 110.1 °C | Closed Cup |
| Vapor Pressure | < 0.2 mm Hg | at 20 °C |
| Solubility | Soluble in methanol, DMF; sparingly in water | Empirical |
Mechanistic Toxicology & Hazard Identification (E-E-A-T)
Understanding the causality behind a chemical's hazard profile is critical for designing self-validating safety protocols. According to , isobutyl hydrogen maleate is classified under the Globally Harmonized System (GHS) as:
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Acute Toxicity - Oral (Category 4): Harmful if swallowed (H302).
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Skin Irritation (Category 2): Causes skin irritation (H315).
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Eye Irritation (Category 2): Causes serious eye irritation (H319).
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Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).
The Biochemical Mechanism of Toxicity
The toxicity of this monomer is not arbitrary; it is a direct consequence of its molecular structure. The electron-deficient alkene (the maleate double bond) acts as a potent Michael acceptor . Upon exposure to biological tissues, it undergoes rapid Michael addition with nucleophilic sulfhydryl (-SH) groups, most notably depleting intracellular glutathione (GSH).
This depletion disables the cell's primary antioxidant defense, inducing severe oxidative stress and triggering the inflammatory cascades responsible for its irritant properties. Concurrently, non-specific esterases in the liver and plasma can hydrolyze the ester bond, releasing isobutanol and maleic acid, which contribute to systemic acute toxicity.
Toxicity Mechanism & Metabolic Pathway of Maleic Acid Monoisobutyl Ester
Safety Data Sheet (SDS) Core Handling Protocols
To mitigate the biochemical risks outlined above, handling protocols must be strictly enforced.
Personal Protective Equipment (PPE)
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Gloves: Use heavy-duty nitrile or butyl rubber gloves. Causality: The lipophilic isobutyl tail enhances dermal penetration; standard latex offers insufficient barrier protection against esters.
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Eye Protection: Tight-fitting chemical splash goggles.
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Respirator: Use an organic vapor cartridge respirator (e.g., NIOSH OV) if handling outside a fume hood, as aerosolized monomer will severely irritate the respiratory tract.
Storage Requirements
Store in a cool, dry, well-ventilated area away from strong oxidizers, strong bases, and free-radical initiators. Keep containers tightly sealed under an inert atmosphere (Nitrogen or Argon) to prevent premature autopolymerization.
Spill Response Workflow
In the event of a spill, avoid using strong bases (like NaOH) for neutralization, as the acid-base reaction with the free carboxylic acid moiety can be highly exothermic and vaporize the monomer.
Safe Handling & Spill Response Workflow for Reactive Monomers
Experimental Workflows in Drug Development
Maleic acid monoisobutyl ester is frequently copolymerized with styrene or acrylics to create pH-responsive nanoparticles for targeted drug delivery. The free carboxylic acid provides a handle for bioconjugation, while the isobutyl group tunes the hydrophobicity of the polymer core.
Step-by-Step Methodology: Free Radical Copolymerization
Objective: Synthesize Poly(styrene-co-maleic acid monoisobutyl ester) for hydrophobic drug encapsulation.
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Monomer Purification:
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Action: Pass the isobutyl hydrogen maleate and styrene monomers through basic alumina columns prior to use.
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Causality: Commercial monomers contain radical inhibitors (e.g., MEHQ or hydroquinone) to prevent transit polymerization. Failing to remove these will unpredictably quench the initiation phase, destroying batch-to-batch molecular weight reproducibility.
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Reaction Setup:
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Action: In a flame-dried Schlenk flask, dissolve 50 mmol of isobutyl hydrogen maleate and 50 mmol of styrene in 20 mL of anhydrous 1,4-dioxane.
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Action: Add 1 mol% of AIBN (Azobisisobutyronitrile) as the thermal initiator.
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Degassing (Self-Validating Step):
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Action: Perform three freeze-pump-thaw cycles on the Schlenk line.
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Causality: Oxygen is a potent radical scavenger. If the solution is not thoroughly degassed, the growing polymer chains will terminate prematurely, yielding low molecular weight oligomers instead of the desired polymer.
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Polymerization:
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Action: Backfill with Argon and immerse the flask in a pre-heated oil bath at 70 °C for 18 hours under continuous magnetic stirring.
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Precipitation and Recovery:
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Action: Cool the reaction to room temperature and precipitate the polymer by adding the mixture dropwise into 500 mL of vigorously stirred cold hexanes.
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Action: Filter the white precipitate, wash with fresh hexanes, and dry under vacuum at 40 °C for 24 hours to remove residual solvent.
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References
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National Center for Advancing Translational Sciences (NCATS). "MONOISOBUTYL MALEATE - Inxight Drugs." U.S. Department of Health & Human Services. Available at:[Link]
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NextSDS Chemical Database. "Isobutyl hydrogen maleate — Chemical Substance Information." NextSDS Compliancy Framework. Available at:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 6436885, Monoisobutyl maleate." PubChem. Available at:[Link]
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U.S. Environmental Protection Agency (EPA). "TSCA Chemical Substance Inventory." EPA Regulatory Archives. Available at: [Link]
